molecular formula C16H24O2 B14174243 Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate CAS No. 920266-27-9

Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate

Cat. No.: B14174243
CAS No.: 920266-27-9
M. Wt: 248.36 g/mol
InChI Key: FQQSYHLAKVWACN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate is a synthetic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, an alkyne, and two alkenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-penten-1-ol and 4-methyl-4-penten-1-ol.

    Formation of Intermediate: The starting materials undergo a series of reactions, including esterification and alkyne formation, to produce an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as alkene formation and esterification, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the alkyne and alkene groups can participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid receptor agonist with similar structural features.

    5F-MDMB-PINACA (5F-ADB): Another synthetic cannabinoid with a similar mechanism of action.

Uniqueness

Methyl 4-methyl-4-(pent-4-EN-1-YL)non-8-EN-2-ynoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

920266-27-9

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

methyl 4-methyl-4-pent-4-enylnon-8-en-2-ynoate

InChI

InChI=1S/C16H24O2/c1-5-7-9-12-16(3,13-10-8-6-2)14-11-15(17)18-4/h5-6H,1-2,7-10,12-13H2,3-4H3

InChI Key

FQQSYHLAKVWACN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)(CCCC=C)C#CC(=O)OC

Origin of Product

United States

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